Tert-butyl 3-(phenylamino)propanoate
Description
Tert-butyl 3-(phenylamino)propanoate is a β-amino acid derivative characterized by a phenylamino group attached to the propanoate backbone and a tert-butyl ester protecting group. This compound is widely utilized in pharmaceutical and organic synthesis as an intermediate due to its modular structure, which allows for further functionalization. Analytical data, including $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, confirm its structure: the phenylamino group resonates at δ 6.65–7.21 ppm in $ ^1H $-NMR, while the tert-butyl group appears as a singlet at δ 1.49 ppm . The compound’s stability under basic conditions and ease of deprotection via trifluoroacetic acid (TFA) make it a versatile building block in peptide and dendrimer synthesis .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 3-anilinopropanoate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-10-14-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 |
InChI Key |
DHWUNMQZCXGKJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
Several derivatives of tert-butyl 3-(phenylamino)propanoate have been synthesized with modified amino substituents (Fig. 2B in ). Key examples include:
- tert-butyl 3-(benzhydrylamino)propanoate (2): Features a diphenylmethyl (benzhydryl) group, increasing steric bulk and lipophilicity compared to the phenylamino group. This may enhance membrane permeability but reduce solubility.
- tert-butyl 3-((2-methoxy-1-(naphthalen-2-yl)-2-oxoethyl)amino)propanoate (5): Contains a naphthyl moiety and methoxycarbonyl group, which could enhance π-π stacking and hydrogen-bonding capabilities.
Halogenated Derivatives
tert-butyl (R)-3-amino-3-(3-fluorophenyl)propanoate (5) () introduces a fluorine atom at the meta position of the phenyl ring. Fluorination typically enhances metabolic stability and bioavailability due to increased electronegativity and resistance to oxidative degradation. However, its synthesis via catalytic hydrogenation (Pd/C-HCOOH-CH$_3$OH) requires optimized conditions to avoid byproducts like tert-butyl (R)-3-[(S)-1-phenylethyl-amino]-3-(3-fluorophenyl)propanoate (6) .
Stereochemical Variations
(2S,3S)-tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate () differs by the presence of a hydroxyl group at C2 and defined stereochemistry.
Carbamate and Propargyl Derivatives
- tert-butyl 3-phenylprop-2-ynylcarbamate (): Replaces the phenylamino group with a propargyl carbamate. The alkyne functionality enables click chemistry applications, while the carbamate group offers stability under acidic conditions compared to esters.
- tert-butyl 3-(benzyl(methyl)amino)propanoate (): Incorporates a benzyl-methylamino group, enhancing lipophilicity and steric shielding, which could delay metabolic degradation.
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Flexibility: this compound derivatives are synthesized via nucleophilic addition of amines to tert-butyl acrylate, but substituent-specific optimization (e.g., fluorine in ) is critical to avoid side reactions .
- Functional Group Trade-offs : While fluorination and hydroxylation improve stability or solubility, they may complicate synthesis or reduce compatibility with hydrophobic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
